
Tocainide
Descripción general
Descripción
La tocainida es un agente antiarrítmico de clase Ib utilizado principalmente para tratar arritmias ventriculares. Es un derivado de la lidocaína y se conoce por su capacidad para interferir con los canales de sodio cardíacos, estabilizando así la membrana cardíaca y previniendo ritmos cardíacos anormales . La tocainida ya no se vende en los Estados Unidos, pero sigue siendo un compuesto de interés en varios estudios científicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La tocainida se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de 2,6-dimetil anilina con cloruro de cloroacetilo para formar 2,6-dimetilfenil cloroacetamida. Este intermedio se hace reaccionar entonces con amoníaco para producir tocainida .
Métodos de Producción Industrial: La producción industrial de tocainida normalmente implica la síntesis a gran escala utilizando la ruta sintética mencionada anteriormente. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso implica un control cuidadoso de la temperatura, el pH y el tiempo de reacción para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones: La tocainida sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: La tocainida se puede oxidar para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la tocainida.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos amina o amida.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los reactivos como los haluros de alquilo se pueden usar para reacciones de sustitución.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de la tocainida, que pueden tener diferentes propiedades farmacológicas.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Mechanism of Action
Tocainide acts by blocking sodium channels in cardiac tissue, which stabilizes the myocardial membrane and reduces excitability. This mechanism is crucial in managing arrhythmias, particularly in patients with conditions such as myocardial infarction and chronic ventricular tachycardia .
Pharmacokinetics
- Bioavailability : Nearly 100% after oral administration.
- Half-life : Approximately 15 hours, with variations based on renal function .
- Metabolism : Minimal first-pass metabolism, with no active metabolites identified .
Clinical Applications
This compound has been utilized in various clinical settings:
-
Ventricular Arrhythmias
This compound is effective in treating both acute and chronic ventricular arrhythmias. Studies indicate that it suppresses ventricular ectopic beats and ventricular tachycardia in 60-70% of patients . It has shown comparable efficacy to other antiarrhythmic agents like lidocaine when administered post-myocardial infarction . -
Long-term Therapy
Long-term this compound therapy has been evaluated in multiple studies, demonstrating sustained efficacy and tolerability in patients with refractory ventricular arrhythmias . The drug's ability to improve patient outcomes without significant deterioration in heart function makes it a valuable option in chronic management scenarios. -
Myotonia Treatment
This compound has also been investigated for its potential in treating myotonia, a condition characterized by delayed muscle relaxation. Its sodium channel-blocking properties may help alleviate symptoms associated with this neuromuscular disorder .
Adverse Effects
While this compound is generally well-tolerated, it does carry risks of side effects, primarily affecting the central nervous system and gastrointestinal tract. Common adverse effects include:
Case Studies
Several documented case studies highlight the effectiveness and safety profile of this compound:
Mecanismo De Acción
La tocainida ejerce sus efectos bloqueando los canales de sodio en la membrana celular neuronal. Esta acción limita la propagación de la actividad convulsiva y reduce la propagación de las convulsiones. Las acciones antiarrítmicas están mediadas a través de efectos sobre los canales de sodio en las fibras de Purkinje, que son fibras musculares cardíacas especializadas . La tocainida se une preferentemente al estado inactivo de los canales de sodio, estabilizando así la membrana cardíaca y previniendo los ritmos cardíacos anormales .
Compuestos Similares:
Lidocaína: La tocainida es un derivado de la lidocaína y comparte propiedades antiarrítmicas similares.
Mexiletina: Otro agente antiarrítmico de clase Ib con efectos electrofisiológicos similares.
Flecainida: Un agente antiarrítmico de clase Ic con diferentes propiedades electrofisiológicas, pero utilizado para indicaciones similares.
Encainida: Similar a la flecainida, se utiliza para tratar las arritmias ventriculares.
Amiodarona: Un agente antiarrítmico de clase III con aplicaciones más amplias, pero con mayor toxicidad.
Singularidad: La tocainida es única en su biodisponibilidad oral y su capacidad para producir disminuciones dependientes de la dosis en la conductancia de sodio y potasio, disminuyendo así la excitabilidad de las células miocárdicas . A diferencia de la lidocaína, la tocainida se absorbe bien después de la administración oral y tiene una vida media plasmática más larga, lo que la hace adecuada para la terapia crónica .
Comparación Con Compuestos Similares
Lidocaine: Tocainide is a derivative of lidocaine and shares similar antiarrhythmic properties.
Mexiletine: Another class Ib antiarrhythmic agent with similar electrophysiological effects.
Flecainide: A class Ic antiarrhythmic agent with different electrophysiological properties but used for similar indications.
Encainide: Similar to flecainide, used for treating ventricular arrhythmias.
Amiodarone: A class III antiarrhythmic agent with broader applications but higher toxicity.
Uniqueness: this compound is unique in its oral bioavailability and its ability to produce dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . Unlike lidocaine, this compound is well absorbed after oral administration and has a longer plasma half-life, making it suitable for chronic therapy .
Actividad Biológica
Tocainide is a class 1b antiarrhythmic agent primarily used for the treatment of ventricular arrhythmias. It is an orally active compound that shares structural similarities with lidocaine, exhibiting notable pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, adverse effects, and relevant case studies.
This compound functions by blocking sodium channels in the neuronal cell membrane, which inhibits the propagation of electrical impulses that can lead to arrhythmias. Its mechanism includes:
- Sodium Channel Interaction : this compound preferentially binds to the inactive state of sodium channels, thereby stabilizing the membrane and reducing excitability in myocardial cells .
- Electrophysiological Effects : It decreases sodium and potassium conductance, leading to a reduction in the excitability of cardiac tissues. This effect is more pronounced in ischemic tissues compared to normal tissues .
Clinical Efficacy
This compound has been evaluated for its effectiveness in various clinical settings:
- Ventricular Arrhythmias : Studies indicate that this compound effectively suppresses ventricular ectopic beats and ventricular tachycardia in 50-70% of patients, particularly following myocardial infarction .
- Prophylactic Use : In acute myocardial infarction cases, this compound has shown a significant reduction in premature ventricular complexes (PVCs), with reports indicating over 75% suppression in some patients .
- Long-term Treatment : this compound has demonstrated efficacy in long-term management of chronic ventricular arrhythmias, although it is not superior to traditional agents like procainamide .
Adverse Effects
While this compound is generally well tolerated, it can cause various side effects:
- Neurological and Gastrointestinal Effects : Approximately 40% of patients experience side effects such as nausea and dizziness, leading to discontinuation in 10-20% of cases .
- Serious Reactions : Rare but severe adverse effects include fibrosing alveolitis, lupus erythematosus-like syndrome, and blood dyscrasias . Regular monitoring of blood cell counts is recommended during treatment due to these risks.
Case Studies
Several studies highlight this compound's clinical applications and outcomes:
- Randomized Trials : A study involving 146 patients post-myocardial infarction showed this compound's effectiveness compared to placebo, with significant suppression of arrhythmias noted .
- Comparative Studies : In trials comparing this compound with lidocaine, both drugs exhibited similar efficacy in managing ventricular arrhythmias, reinforcing this compound's role as a viable alternative .
- Longitudinal Observations : Research indicates that this compound's half-life can be prolonged in patients with renal impairment, necessitating dosage adjustments for safe administration .
Summary Table of this compound Characteristics
Characteristic | Details |
---|---|
Drug Class | Class 1b Antiarrhythmic |
Mechanism of Action | Sodium channel blockade |
Bioavailability | ~100% after oral administration |
Half-Life | ~15 hours (up to 35 hours in renal impairment) |
Common Side Effects | Nausea, dizziness (40% incidence) |
Serious Side Effects | Fibrosing alveolitis, lupus-like syndrome |
Efficacy Rate | 50-70% for ventricular arrhythmias |
Q & A
Basic Research Questions
Q. Q1. What are the foundational chemical properties of Tocainide, and how do they inform experimental design in preclinical studies?
Methodological Answer: this compound (C₁₁H₁₆N₂O₁, molecular weight 192.26) is a Class IB antiarrhythmic agent with a 2-amino-2',6'-dimethoxypropanamide structure . Key properties include its weak base nature (pKa ~9.3), influencing solubility in physiological buffers. For preclinical studies:
- Solubility testing : Use pH-adjusted buffers (e.g., phosphate-buffered saline at pH 7.4) to mimic plasma conditions.
- Stability assays : Employ HPLC with UV detection (λ = 254 nm) to assess degradation under varying temperatures (4°C–37°C) .
Table 1: Key Physicochemical Properties
Q. Q2. How can researchers validate this compound’s antiarrhythmic mechanism in vitro while controlling for off-target effects?
Methodological Answer:
- Ion channel assays : Use patch-clamp electrophysiology on HEK293 cells expressing human Nav1.5 channels. Measure half-maximal inhibitory concentration (IC₅₀) for sodium current blockade .
- Selectivity profiling : Compare effects on potassium (hERG) and calcium channels (Cav1.2) to assess specificity.
- Positive controls : Include lidocaine (Class IB reference) and verapamil (calcium channel blocker) to contextualize potency .
Advanced Research Questions
Q. Q3. How do this compound’s enantiomers differ in pharmacokinetics, and what methodological strategies resolve analytical challenges in stereoselective assays?
Methodological Answer: this compound’s R- and S-enantiomers exhibit distinct metabolic clearance rates (e.g., CYP2D6-mediated oxidation). To address this:
- Chiral separation : Use β-cyclodextrin-based GC columns (e.g., Chirasil-Val) with electron-capture detection. Optimize carrier gas flow (He at 1.5 mL/min) to achieve baseline resolution .
- Plasma sample prep : Derivatize with trifluoroacetic anhydride to enhance volatility. Validate recovery rates (>90%) via spiked plasma samples .
Table 2: Enantiomer-Specific Pharmacokinetic Parameters
Parameter | R-Tocainide | S-Tocainide |
---|---|---|
t₁/₂ (hr) | 12.1 ± 1.8 | 9.3 ± 1.2 |
Vd (L/kg) | 1.4 ± 0.3 | 1.1 ± 0.2 |
Protein Binding (%) | 55 ± 5 | 62 ± 4 |
Q. Q4. What experimental frameworks resolve contradictions in this compound’s efficacy data across heterogeneous arrhythmia models?
Methodological Answer:
- Model stratification : Classify studies by arrhythmia type (e.g., ventricular vs. atrial) and species (e.g., canine vs. rodent). Apply meta-regression to identify covariates (e.g., heart rate, ischemia duration) .
- Dose-response normalization : Express efficacy as % reduction in premature ventricular contractions (PVCs) relative to baseline. Use mixed-effects models to account for inter-study variability .
- Mechanistic reconciliation : Combine optical mapping (voltage-sensitive dyes) and computational modeling (Hodgkin-Huxley equations) to differentiate rate-dependent vs. voltage-dependent effects .
Q. Q5. How can researchers design ethically compliant clinical trials for this compound given its narrow therapeutic index?
Methodological Answer:
- Risk mitigation : Implement real-time ECG monitoring (Holter) and serum concentration tracking (target: 4–10 µg/mL) .
- Inclusion criteria : Exclude patients with hepatic impairment (CYP2D6 poor metabolizers) via genotyping .
- Dose escalation : Use Bayesian adaptive designs to minimize adverse events (e.g., tremor, dizziness) while maximizing efficacy .
Q. Methodological Guidance
Q. Q6. What statistical approaches are optimal for analyzing nonlinear dose-response relationships in this compound studies?
Methodological Answer:
- Nonparametric modeling : Apply LOESS regression to visualize trends without assuming linearity.
- EC₅₀ estimation : Use four-parameter logistic curves (Hill equation) with bootstrapped confidence intervals (n = 1000 replicates) .
- Outlier handling : Predefine exclusion criteria (e.g., >3 SD from mean) to maintain data integrity .
Q. Q7. How should researchers structure a literature review to identify gaps in this compound’s clinical applications?
Methodological Answer:
- Search strategy : Use Boolean operators in PubMed/Embase: ("this compound" OR "Tonocarp") AND ("arrhythmia" OR "ventricular tachycardia") NOT ("lidocaine"). Limit to peer-reviewed articles (1980–2025) .
- Quality assessment : Apply PRISMA guidelines to evaluate bias in randomized controlled trials (e.g., allocation concealment, blinding) .
- Gap analysis : Map findings to the PICO framework—e.g., "In patients with refractory ventricular arrhythmias (P), does adjunctive this compound (I) reduce defibrillation thresholds (O) compared to standard care (C)?" .
Propiedades
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJAGSGYPOAWEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35891-93-1 (mono-hydrochloride) | |
Record name | Tocainide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9040766 | |
Record name | Tocainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tocainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.60e+00 g/L | |
Record name | Tocainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tocainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. Tocainide binds preferentially to the inactive state of the sodium channels.The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers. | |
Record name | Tocainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
41708-72-9, 53984-26-2, 76213-25-7 | |
Record name | Tocainide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41708-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tocainide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053984262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076213257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tocainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tocainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tocainide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOCAINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27DXO59SAN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tocainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246-266 °C, 246 - 266 °C | |
Record name | Tocainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tocainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.